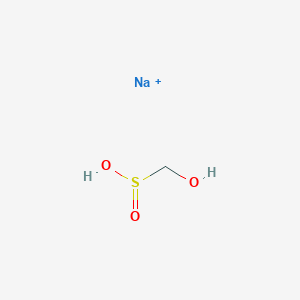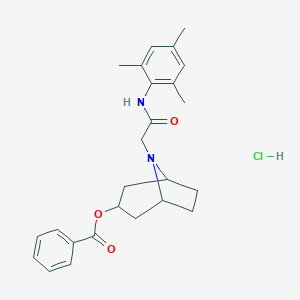
3-Benzoyloxynortropanoacetomesidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyloxynortropanoacetomesidide hydrochloride is a chemical compound that belongs to the class of tropane alkaloids. It is commonly referred to as BON or BON hydrochloride. BON hydrochloride is an important compound that has been used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
BON hydrochloride acts as a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It binds to the active site of these transporters and prevents the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular levels. This mechanism of action is similar to that of cocaine, which also inhibits DAT and NET. However, BON hydrochloride has a lower affinity for these transporters compared to cocaine, making it a less potent stimulant.
Effets Biochimiques Et Physiologiques
BON hydrochloride has been shown to increase locomotor activity and induce stereotypic behaviors in rodents. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in the release of these neurotransmitters. BON hydrochloride has also been shown to have anxiogenic effects and to impair learning and memory in rodents. However, these effects are dose-dependent and vary depending on the experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BON hydrochloride in lab experiments is its availability and relatively low cost compared to other tropane alkaloids. Additionally, BON hydrochloride has a lower affinity for DAT and NET compared to cocaine, making it a less potent stimulant and reducing the risk of addiction in researchers. However, BON hydrochloride has a short half-life and is rapidly metabolized in the body, making it difficult to maintain stable levels in vivo. Additionally, BON hydrochloride has been shown to have toxic effects on dopaminergic neurons at high concentrations, which may limit its use in some experimental conditions.
Orientations Futures
There are several future directions for the research and development of BON hydrochloride. One area of interest is the development of new drugs for the treatment of Parkinson's disease and other neurological disorders. BON hydrochloride has been shown to increase dopamine levels in the brain, which may be beneficial for the treatment of these diseases. Additionally, BON hydrochloride has been shown to have anxiogenic effects, which may be useful for the development of new anxiolytic drugs. Another area of interest is the development of new ligands for DAT and NET using BON hydrochloride as a template. By modifying the structure of BON hydrochloride, it may be possible to develop more potent and selective ligands for these transporters, which may have potential applications in the treatment of addiction and other disorders.
Méthodes De Synthèse
The synthesis of BON hydrochloride involves the reaction of tropinone with benzoyl chloride and acetic anhydride in the presence of hydrochloric acid. The resulting compound is then purified using various techniques such as recrystallization, column chromatography, and HPLC. The purity and yield of the compound can be improved by optimizing the reaction conditions and purification techniques.
Applications De Recherche Scientifique
BON hydrochloride has been used in various scientific research studies due to its potential applications in various fields. It has been used as a precursor for the synthesis of other tropane alkaloids such as cocaine and atropine. BON hydrochloride has also been used as a ligand in receptor binding studies and as a tool for investigating the structure-activity relationships of various compounds. Additionally, BON hydrochloride has been used in the development of new drugs for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
Numéro CAS |
123202-97-1 |
|---|---|
Nom du produit |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
Formule moléculaire |
C25H31ClN2O3 |
Poids moléculaire |
443 g/mol |
Nom IUPAC |
[8-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C25H30N2O3.ClH/c1-16-11-17(2)24(18(3)12-16)26-23(28)15-27-20-9-10-21(27)14-22(13-20)30-25(29)19-7-5-4-6-8-19;/h4-8,11-12,20-22H,9-10,13-15H2,1-3H3,(H,26,28);1H |
Clé InChI |
KIAIISMPVMJDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)OC(=O)C4=CC=CC=C4)C.Cl |
Synonymes |
3-Benzoyloxynortropanoacetomesidide hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



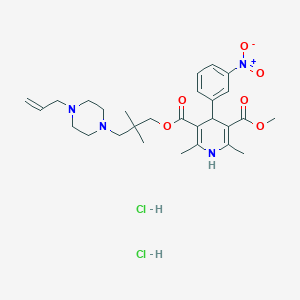
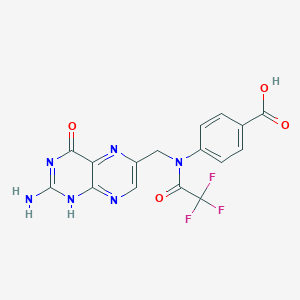
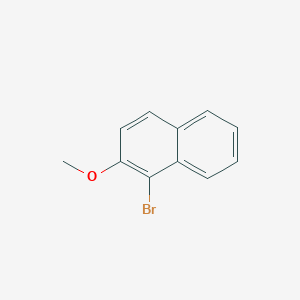
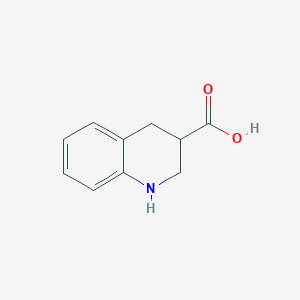

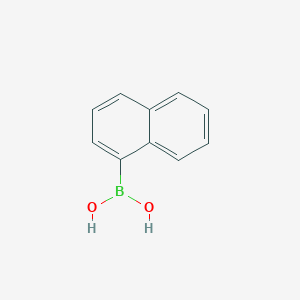
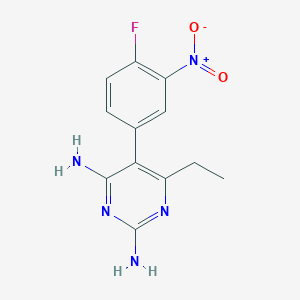
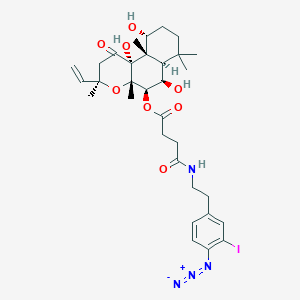
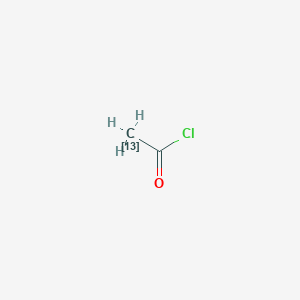
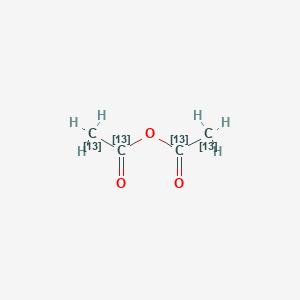
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
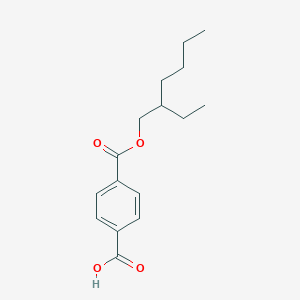
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
